N-(2,2-difluoroethyl)prop-2-en-1-amine
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Description
N-(2,2-difluoroethyl)prop-2-en-1-amine is a useful research compound. Its molecular formula is C5H9F2N and its molecular weight is 121.131. The purity is usually 95%.
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Scientific Research Applications
Efficient PFAS Removal by Amine-Functionalized Sorbents
Amine-containing sorbents, due to their electrostatic interactions, hydrophobic interactions, and specific sorbent morphology, have been identified as effective solutions for the removal of Perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The development and application of these sorbents are crucial for controlling PFAS in municipal water and wastewater treatments at relatively low concentrations (Ateia et al., 2019).
Degradation of Nitrogen-containing Hazardous Compounds
Advanced oxidation processes (AOPs) have been effective in the mineralization of nitrogen-containing compounds, including amines and azo dyes, which are prevalent in the textile, agricultural, and chemical industries. These processes address the global concern for the occurrence of toxic and hazardous amino-compounds in water through detailed reviews of degradation efficiencies, reaction mechanisms, and the identification of intermediates (Bhat & Gogate, 2021).
Amine-functionalized Metal–Organic Frameworks
Amine-functionalized metal–organic frameworks (MOFs) have shown significant promise in various applications due to the strong interaction between CO2 and basic amino functionalities. These frameworks are highlighted for their CO2 capture capabilities and potential in catalysis, demonstrating the benefits of amino functionality towards environmental and industrial applications (Lin, Kong, & Chen, 2016).
Microbial Degradation of Polyfluoroalkyl Chemicals
The environmental fate and effects of polyfluoroalkyl chemicals, which can result in perfluoroalkyl acids (PFAAs) through microbial degradation, are critical areas of study. Understanding the biodegradability of these chemicals in various environmental matrices offers insights into mitigating the impacts of such persistent pollutants (Liu & Avendaño, 2013).
Adsorption Behavior and Mechanism of Perfluorinated Compounds
The study of adsorption mechanisms, including electrostatic interaction and hydrophobic interaction, is vital for understanding the fate of perfluorinated compounds in aquatic environments. Amine groups in adsorbents play a significant role in achieving high adsorption capacity for these compounds, guiding the development of effective removal strategies (Du et al., 2014).
Properties
IUPAC Name |
N-(2,2-difluoroethyl)prop-2-en-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N/c1-2-3-8-4-5(6)7/h2,5,8H,1,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGQBFJJTYMGIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.